p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
85554-81-0 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-(5-methyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-8-6-7-12(11-8)9-2-4-10(5-3-9)16(13,14)15/h2-5H,6-7H2,1H3,(H,13,14,15) |
InChI Key |
OIIYGQQTABANCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(CC1)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrazoline Ring Formation
The pyrazoline moiety (4,5-dihydro-3-methyl-1H-pyrazole) is commonly synthesized by the reaction of hydrazine derivatives with α,β-unsaturated ketones or diketones such as pentane-2,4-dione. For example, hydrazides can be cyclized with diketones under reflux conditions to yield the pyrazoline ring system.
Example Reaction: Hydrazide A reacts with pentane-2,4-dione to form the pyrazolyloxoethyl derivative (compound 1).
Reaction conditions typically involve refluxing in suitable solvents such as ethanol or acetic acid for several hours.
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
Functionalization of the Pyrazoline Ring
After ring formation, the pyrazoline can be further functionalized:
Acylation reactions with formic acid, acetic acid, acetic anhydride, or benzoyl chloride yield N′-formyl, N′-acetyl, and N′-benzoyl derivatives, respectively.
These modifications are typically carried out under reflux with the respective acylating agents, followed by isolation of the products via precipitation and filtration.
The introduction of the sulfonic acid group onto the benzene ring is achieved through sulfonation reactions:
Aromatic sulfonation is generally performed by treating the aromatic precursor with sulfuric acid or chlorosulfonic acid under controlled temperature conditions.
The sulfonation step must be carefully controlled to avoid over-sulfonation or degradation of the pyrazoline ring.
The sulfonic acid group is introduced para to the pyrazoline substituent to yield p-(4,5-dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid.
Purification and Isolation
The crude product is purified by recrystallization from solvents such as ethanol or water-ethanol mixtures.
Filtration, washing with cold solvents (e.g., toluene or isopropyl alcohol), and drying under reduced pressure at controlled temperatures (40–50°C) are standard procedures to obtain the pure compound.
A patent describing related pyrazole derivatives outlines a multi-step process involving:
Organic layer separation and washing with deionized water and aqueous sodium bicarbonate to remove impurities.
Concentration under controlled temperature and pressure to avoid decomposition.
Addition of glacial acetic acid at 50–55°C to facilitate crystallization.
Cooling steps to 0–5°C to promote solid formation.
Filtration and washing with toluene at low temperatures to enhance purity.
Drying in an air oven at 40–45°C for 15–20 hours to obtain the final product.
This process achieves high yields (~90%) and purity suitable for pharmaceutical applications.
| Step No. | Process Stage | Conditions/Details | Outcome/Yield |
|---|---|---|---|
| 1 | Pyrazoline ring formation | Hydrazide + diketone, reflux in ethanol/acetic acid | Pyrazoline intermediate |
| 2 | Acylation/functionalization | Reflux with formic/acetic acid or acyl chlorides | N′-acyl derivatives |
| 3 | Aromatic sulfonation | Sulfuric acid or chlorosulfonic acid, controlled temp | Sulfonated pyrazoline |
| 4 | Purification | Washing with water, sodium bicarbonate, toluene; drying | Pure sulfonic acid derivative, ~90% yield |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and isomeric purity, with characteristic signals for the pyrazoline ring and aromatic protons.
High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity during synthesis.
Melting points and elemental analysis data support compound identity and purity.
The preparation of this compound involves a well-established sequence of pyrazoline ring formation, aromatic sulfonation, and purification steps. Optimized reaction conditions and purification protocols yield high-purity products suitable for further application. The methods are supported by detailed research findings and patent literature, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Reactivity of the Sulfonic Acid Group
The sulfonic acid group (–SO₃H) governs key reactions:
Pyrazole Ring Reactivity
The 4,5-dihydro-3-methylpyrazole moiety participates in:
Electrophilic Substitution
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at activated positions (e.g., para to sulfonic acid).
-
Halogenation : Cl₂ or Br₂ in acetic acid yields halogenated pyrazoles.
Ring-Opening Reactions
-
Acid Hydrolysis : Strong acids (HCl, H₂SO₄) under heat cleave the pyrazole ring to form hydrazines and ketones.
-
Oxidation : KMnO₄ or H₂O₂ oxidizes the dihydropyrazole to a fully aromatic pyrazole, releasing H₂O.
Coordination Chemistry
-
Metal Complexation : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via pyrazole nitrogen lone pairs, forming stable complexes used in catalysis .
Cross-Reactivity Between Functional Groups
The proximity of the sulfonic acid and pyrazole groups enables synergistic effects:
Stability and Degradation
-
Thermal Decomposition : Above 250°C, decomposes into SO₂, CO₂, and nitrogen oxides.
-
Photodegradation : UV exposure induces radical formation, leading to sulfonic acid group cleavage.
Comparative Reactivity with Structural Analogs
Data from related compounds (e.g., 1,4-benzenedisulfonic acid derivatives ) suggest:
| Feature | This compound | 1,4-Benzenedisulfonic Acid Analogs |
|---|---|---|
| Acidity (pKa) | ~-1.5 (sulfonic acid) | ~-2.0 (stronger due to dual –SO₃H) |
| Solubility | High in polar solvents (H₂O, DMSO) | Moderate in H₂O |
| Metal Binding Capacity | Selective for Cu²⁺ and Fe³⁺ | Broad-spectrum chelation |
Scientific Research Applications
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase activity, affecting neural transmission . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
- meta sulphonic acid substitution) alters electronic distribution. The meta isomer may exhibit reduced acidity compared to the para derivative due to less effective resonance stabilization of the sulphonate anion. No direct property data are available, but positional effects are critical in solubility and reactivity .
- Molecular formula: C₁₀H₉Cl₂N₂O₃S (Molar mass: 335.22 g/mol) .
Pyrazole Ring Modifications
- This modification may enhance binding to biological targets, such as carbonic anhydrase, as seen in related pyrazoline-sulphonamide hybrids .
- This could redshift UV-Vis absorption, making it suitable for dye applications. Molecular formula: C₁₉H₂₀N₃O₃S (Molar mass: 397.44 g/mol) .
Extended Conjugation Systems
- Molecular formula: C₂₁H₁₉N₃O₅S (Molar mass: 425.46 g/mol) .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Predicted pKa | Key Features |
|---|---|---|---|---|---|
| p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid | 89-36-1 | C₁₀H₁₂N₂O₃S | 264.28 | -1.77 | Para-sulphonic acid, dihydropyrazole |
| 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid | - | C₁₀H₉Cl₂N₂O₃S | 335.22 | < -2.0 | Chlorine substituents, 5-oxo group |
| 4-[4-[[4-(Dimethylamino)phenyl]methylene]-...benzenesulfonic acid | - | C₁₉H₂₀N₃O₃S | 397.44 | - | Dimethylamino conjugation |
| Benzoxazole-conjugated derivative | 27583-41-1 | C₂₁H₁₉N₃O₅S | 425.46 | - | Extended π-system, benzoxazole moiety |
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -SO₃H) increase acidity and solubility, while electron-donating groups (e.g., -N(CH₃)₂) modulate electronic transitions for optical applications .
- Biological Relevance : Pyrazoline-sulphonamide hybrids (e.g., ) demonstrate carbonic anhydrase inhibition, suggesting that the target compound’s derivatives could be optimized for enzyme-targeted therapies .
- Synthetic Flexibility : Modular synthesis allows for tailored substitutions, enabling applications ranging from medicinal chemistry to materials science .
Biological Activity
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is a compound with significant biological activity, particularly in anti-inflammatory and potential therapeutic applications. This article delves into its biological properties, synthesis, and relevant research findings.
- CAS Number : 85554-81-0
- Molecular Formula : C10H12N2O3S
- Molecular Weight : 240.279 g/mol
- InChI Key : OIIYGQQTABANCM-UHFFFAOYSA-N
- LogP : -0.0556
These properties indicate that the compound is relatively polar, which may influence its solubility and biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
These methods confirm the structural integrity and purity of the synthesized compound.
Anti-inflammatory Properties
Research has demonstrated that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. A study highlighted the anti-inflammatory potential of various pyrazole derivatives, including those related to this compound. The findings suggest that these compounds can inhibit inflammatory pathways effectively, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is attributed to its ability to modulate inflammatory mediators. The compound may exert its effects by:
- Inhibiting cyclooxygenase (COX) enzymes
- Reducing the production of pro-inflammatory cytokines
These mechanisms contribute to its potential as an anti-inflammatory agent.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Aminomethyl Derivatives :
- Comparative Analysis :
Data Table: Summary of Biological Activities
Q & A
Q. What experimental methods are used to determine the crystal structure of p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid?
The crystal structure can be resolved via X-ray diffraction (XRD) using programs like SHELXL for refinement. Key steps include:
- Data collection with high-resolution detectors.
- Phase determination via direct methods (e.g., SHELXS/SHELXD ).
- Refinement of thermal parameters and hydrogen bonding networks using SHELXL’s constrained least-squares algorithms .
- Validation with tools like ORTEP-3 for graphical representation of thermal ellipsoids .
Q. What synthetic routes are commonly employed for this compound?
A typical protocol involves:
- Condensation of 4-hydrazinobenzenesulfonic acid hydrochloride with α,β-unsaturated ketones (e.g., 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one).
- Cyclization under acidic conditions to form the pyrazoline ring.
- Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) and recrystallization. Yields (~27%) and purity are confirmed by NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., pyrazoline ring protons at δ 5.28 ppm) and carbon backbone .
- ESI-MS : Confirms molecular weight (e.g., m/z = 393 [M+H]⁺) .
- IR Spectroscopy : Detects sulfonic acid (-SO₃H) stretches (~1180 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
Q. What strategies optimize the synthesis of derivatives for biological activity studies?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., aryl groups at the pyrazole 5-position) to enhance solubility or target binding .
- Sulfonate Modification : Replace sodium counterions with ammonium salts to improve cellular uptake.
- Bioisosteric Replacement : Substitute the pyrazole ring with triazoles to modulate metabolic stability .
Q. How can computational methods predict the compound’s reactivity in aqueous environments?
- Solvolysis Studies : Apply the Grunwald-Winstein equation to model nucleophilic substitution kinetics (e.g., sulfonyl chloride hydrolysis).
- QSAR Models : Corrate electronic effects (e.g., Hammett σ values) with hydrolysis rates.
- MD Simulations : Analyze solvation shells around sulfonic acid groups to predict aggregation behavior .
Methodological Challenges
Q. What are the limitations of SHELX in refining high-Z or disordered structures?
Q. How can researchers address low yields in pyrazoline ring formation?
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
